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molecular formula C12H14FNO3 B8552195 Ethyl (S)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Ethyl (S)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Cat. No. B8552195
M. Wt: 239.24 g/mol
InChI Key: OAABYIKOQIMZBY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394291B2

Procedure details

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate (Intermediate 9, 310 g, 1.09 mol) dissolved in AcOH (1.4 L) was added dropwise during one h to a slurry of iron powder (325 mesh, 305 g, 5.47 mol) in AcOH (0.90 L) at 60° C. under nitrogen atmosphere. The temperature was kept at 60-75° C. during the addition. Upon complete addition the resulting mixture was stirred at 70° C. for 30 min before it was cooled to rt. The solids were filtered off and washed with AcOH (2.5 L). The filtrate was concentrated to dryness and the residue was dissolved in EtOAc (2.0 L). The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L). The solution was then concentrated to dryness and the obtained residue was dissolved in i-PrOAc (500 mL). Concentration to dryness once again yielded a residue which was purified by column chromatography on silica using heptane/EtOAc (4:1) as eluent. The title compound (236 g, 0.986 mol, 98% w/w, 88% yield) was obtained as an oil.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two
Name
Quantity
305 g
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH2:8]/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12]>CC(O)=O.[Fe]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:17][CH:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][O:7][C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
310 g
Type
reactant
Smiles
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
1.4 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.9 L
Type
solvent
Smiles
CC(=O)O
Name
Quantity
305 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept at 60-75° C. during the addition
ADDITION
Type
ADDITION
Details
Upon complete addition the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with AcOH (2.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (2.0 L)
WASH
Type
WASH
Details
The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in i-PrOAc (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
once again yielded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC2=C(NC(CO2)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.986 mol
AMOUNT: MASS 236 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394291B2

Procedure details

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate (Intermediate 9, 310 g, 1.09 mol) dissolved in AcOH (1.4 L) was added dropwise during one h to a slurry of iron powder (325 mesh, 305 g, 5.47 mol) in AcOH (0.90 L) at 60° C. under nitrogen atmosphere. The temperature was kept at 60-75° C. during the addition. Upon complete addition the resulting mixture was stirred at 70° C. for 30 min before it was cooled to rt. The solids were filtered off and washed with AcOH (2.5 L). The filtrate was concentrated to dryness and the residue was dissolved in EtOAc (2.0 L). The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L). The solution was then concentrated to dryness and the obtained residue was dissolved in i-PrOAc (500 mL). Concentration to dryness once again yielded a residue which was purified by column chromatography on silica using heptane/EtOAc (4:1) as eluent. The title compound (236 g, 0.986 mol, 98% w/w, 88% yield) was obtained as an oil.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two
Name
Quantity
305 g
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[O:7][CH2:8]/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12]>CC(O)=O.[Fe]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:17][CH:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][O:7][C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
310 g
Type
reactant
Smiles
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(OC/C=C/C(=O)OCC)C1)[N+](=O)[O-]
Name
Quantity
1.4 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.9 L
Type
solvent
Smiles
CC(=O)O
Name
Quantity
305 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept at 60-75° C. during the addition
ADDITION
Type
ADDITION
Details
Upon complete addition the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with AcOH (2.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (2.0 L)
WASH
Type
WASH
Details
The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in i-PrOAc (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
once again yielded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC2=C(NC(CO2)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.986 mol
AMOUNT: MASS 236 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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